

# An In-depth Technical Guide to 2'-Fluoro-4'-hydroxyacetophenone

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## Compound of Interest

Compound Name: 2'-Fluoro-4'-hydroxyacetophenone

Cat. No.: B1299813

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This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and handling of **2'-Fluoro-4'-hydroxyacetophenone**, a key building block in the development of pharmaceutically active agents.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction: The Significance of a Fluorinated Phenolic Ketone

**2'-Fluoro-4'-hydroxyacetophenone** (CAS No. 98619-07-9) is an aromatic ketone that incorporates both a fluorine atom and a hydroxyl group on the phenyl ring.<sup>[2][4][5]</sup> This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly for creating novel therapeutic agents.<sup>[1][2][3]</sup> The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and lipophilicity of a parent molecule, making it a desirable feature in modern drug design. This guide will delve into the core scientific principles and practical methodologies associated with this compound.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2'-Fluoro-4'-hydroxyacetophenone** is fundamental for its effective use in research and development.

These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes and analytical methods.

## Core Chemical and Physical Data

The fundamental properties of **2'-Fluoro-4'-hydroxyacetophenone** are summarized in the table below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	98619-07-9	[2][4][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>	[1][2][4]
Molecular Weight	154.14 g/mol	[2][4]
Appearance	Slightly beige to beige-brown or pale brown/grey powder	[2][6]
Melting Point	120-124 °C	[2][4]
Boiling Point	~203.5°C (rough estimate)	[2][4]
pKa	~7.17 (Predicted)	[2][4]
Water Solubility	Insoluble	[2][4]

## Solubility Profile

While generally insoluble in water, **2'-Fluoro-4'-hydroxyacetophenone** exhibits solubility in polar organic solvents.[2][4] This is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding.[7] Its solubility in common laboratory solvents is a critical consideration for reaction setup, purification, and analytical sample preparation. For instance, its solubility in solvents like ethanol and methanol is expected to be good, while it will have limited solubility in nonpolar solvents such as hexane.[7]

## Synthesis of 2'-Fluoro-4'-hydroxyacetophenone

The synthesis of **2'-Fluoro-4'-hydroxyacetophenone** has been approached through various methods, with the goal of achieving high yield and purity. The choice of synthetic route often depends on the availability and cost of starting materials.

## Synthesis from 2',4'-Difluoroacetophenone

A practical and scalable method involves the selective hydrolysis of 2',4'-difluoroacetophenone. [1][3] This approach is advantageous as the starting material can be readily prepared from the acetylation of 1,3-difluorobenzene. [1][3]

Caption: Synthesis via Hydrolysis of 2',4'-Difluoroacetophenone.

Experimental Protocol:

- To a 1 L round-bottom flask equipped with a mechanical stirrer, add 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone. [3]
- Add 14.1 g of calcium hydroxide and 16.0 g of sodium hydroxide to the flask, followed by 500 mL of water. [3]
- Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., HPLC).
- Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2'-Fluoro-4'-hydroxyacetophenone**.

Note: The use of a mixture of sodium hydroxide and calcium hydroxide is reported to be crucial for achieving a good reaction rate and yield. [1][3]

## Fries Rearrangement of 1-Acetoxy-3-fluorobenzene

Another established method for synthesizing hydroxyacetophenones is the Fries rearrangement. [8] This reaction involves the rearrangement of a phenolic ester to a hydroxy

aryl ketone, catalyzed by a Lewis acid.[8]

Caption: Synthesis via Fries Rearrangement.

Experimental Protocol:

- In a reaction vessel, dissolve 1-acetoxy-3-fluorobenzene in a suitable solvent (e.g., ethylene dichloride).[2]
- Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride.[2]
- Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
- Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
- Purify the resulting solid by recrystallization.

## Analytical Characterization

Accurate characterization of **2'-Fluoro-4'-hydroxyacetophenone** is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

## Spectroscopic Data

Technique	Key Observations
$^1\text{H}$ NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.
$^{19}\text{F}$ NMR	Fluorine NMR is a powerful tool for characterizing fluorinated compounds. <sup>[9][10]</sup> A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.
IR Spectroscopy	The infrared spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the aromatic ring (C=C and C-H stretches). <sup>[11]</sup>
Mass Spectrometry	Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

## Reactivity and Applications

**2'-Fluoro-4'-hydroxyacetophenone** is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

- **Hydroxyl Group:** The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

- **Carbonyl Group:** The ketone functionality can participate in a wide range of reactions, including reductions, condensations, and nucleophilic additions.
- **Aromatic Ring:** The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the hydroxyl, acetyl, and fluoro substituents influencing the regioselectivity.

Its primary application lies in the synthesis of more complex molecules with potential biological activity, serving as a crucial starting material for various pharmaceuticals.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Safety and Handling

Proper handling of **2'-Fluoro-4'-hydroxyacetophenone** is essential to ensure laboratory safety. It is classified as an irritant.[\[12\]](#)

## Hazard Identification

- **Health Hazards:** Causes skin and serious eye irritation. May cause respiratory irritation.[\[12\]](#)  
[\[13\]](#)
- **Precautionary Statements:** Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[\[12\]](#)[\[13\]](#)

## First-Aid Measures

- **If Inhaled:** Remove the person to fresh air and keep comfortable for breathing.[\[12\]](#)[\[14\]](#)
- **In Case of Skin Contact:** Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[\[12\]](#)[\[14\]](#)
- **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[\[12\]](#)[\[14\]](#)
- **If Swallowed:** Rinse mouth. Get medical attention if you feel unwell.[\[14\]](#)

## Storage and Disposal

- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.  
[12][14]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

## Conclusion

**2'-Fluoro-4'-hydroxyacetophenone** is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel molecules. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for its successful and safe application in a research and development setting.

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